(5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
Overview
Description
(5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with a complex structure. It features an imidazolidine-2,4-dione core, which is a common motif in various biologically active molecules. The compound is characterized by the presence of a benzylidene group and a 4-methylbenzyl ether substituent, making it a unique entity in the realm of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene and 4-methylbenzyl ether groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely be scaled up from laboratory conditions, with careful control of temperature, pressure, and reaction times to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or benzyl ether positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with various biomolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzylidene and benzyl ether groups may facilitate binding to enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione core could play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups
Properties
IUPAC Name |
(5E)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17-11-13-18(14-12-17)16-29-22-10-6-5-7-19(22)15-21-23(27)26(24(28)25-21)20-8-3-2-4-9-20/h2-15H,16H2,1H3,(H,25,28)/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLAEYHFRLVLV-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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